![molecular formula C40H42BNO2 B13726969 4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester](/img/structure/B13726969.png)
4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31657949 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
The synthesis of MFCD31657949 involves specific synthetic routes and reaction conditions. The preparation methods can vary, but typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may include large-scale synthesis techniques that ensure the compound’s purity and yield.
Chemical Reactions Analysis
MFCD31657949 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used.
Scientific Research Applications
MFCD31657949 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, MFCD31657949 has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of MFCD31657949 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or chemical effects.
Properties
Molecular Formula |
C40H42BNO2 |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
3-methyl-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C40H42BNO2/c1-28(2)30-13-15-32(16-14-30)34-19-23-36(24-20-34)42(35-21-17-33(18-22-35)31-11-9-8-10-12-31)37-25-26-38(29(3)27-37)41-43-39(4,5)40(6,7)44-41/h8-28H,1-7H3 |
InChI Key |
KDAGRMNAMXCZAZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


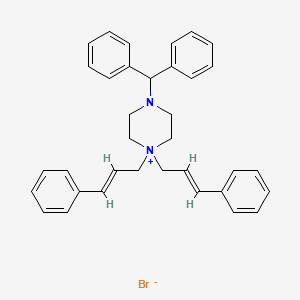
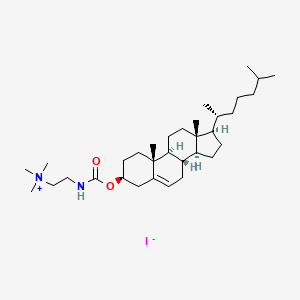
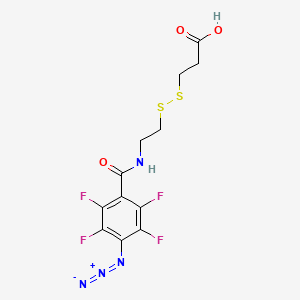

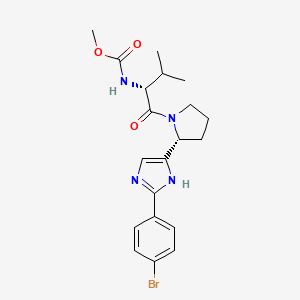
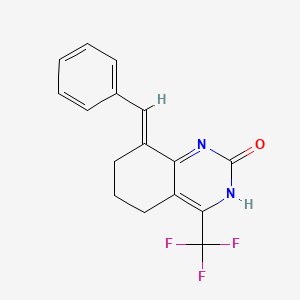
![Ethyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13726934.png)

![Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13726941.png)
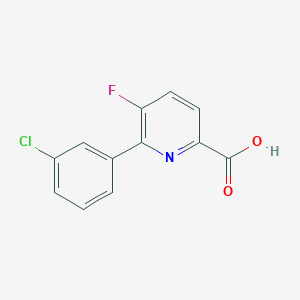
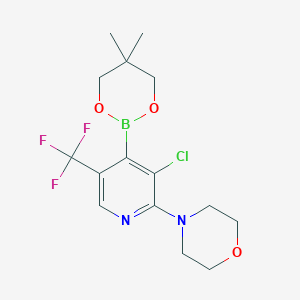


![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13726977.png)
